5,7-Dimethoxy-2-methylquinazolin-4(3H)-one
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Overview
Description
5,7-Dimethoxy-2-methylquinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its two methoxy groups at positions 5 and 7, and a methyl group at position 2 on the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anthranilic acid and a suitable aldehyde or ketone.
Cyclization: The key step involves the cyclization of the intermediate to form the quinazolinone core. This is usually achieved through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-2-methylquinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinazolinone core.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Substitution reactions often require catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-methylquinazolin-4(3H)-one involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxyquinazolin-4(3H)-one: Lacks the methyl group at position 2.
2-Methylquinazolin-4(3H)-one: Lacks the methoxy groups at positions 5 and 7.
Quinazolin-4(3H)-one: The parent compound without any substitutions.
Uniqueness
5,7-Dimethoxy-2-methylquinazolin-4(3H)-one is unique due to the presence of both methoxy groups and the methyl group, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5,7-dimethoxy-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H12N2O3/c1-6-12-8-4-7(15-2)5-9(16-3)10(8)11(14)13-6/h4-5H,1-3H3,(H,12,13,14) |
InChI Key |
RDQRHNOENLNYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)OC)OC)C(=O)N1 |
Origin of Product |
United States |
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